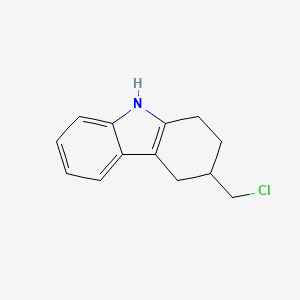
3-(chloromethyl)-2,3,4,9-tetrahydro-1H-Carbazole
Vue d'ensemble
Description
3-(chloromethyl)-2,3,4,9-tetrahydro-1H-Carbazole: is a chemical compound belonging to the tetrahydrocarbazole family. Tetrahydrocarbazoles are known for their structural subunit, which is present in many naturally occurring alkaloids and biologically active molecules. This compound is characterized by the presence of a chloromethyl group attached to the tetrahydrocarbazole core, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(chloromethyl)-2,3,4,9-tetrahydro-1H-Carbazole typically involves the chloromethylation of 1,2,3,4-tetrahydrocarbazole. One common method is the reaction of 1,2,3,4-tetrahydrocarbazole with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the desired position. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl intermediate .
Industrial Production Methods: Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors. These methods ensure high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(chloromethyl)-2,3,4,9-tetrahydro-1H-Carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and organic peroxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium azide or thiourea can be employed under mild conditions.
Major Products:
Oxidation: Carbazole derivatives.
Reduction: Methyl-substituted tetrahydrocarbazoles.
Substitution: Various substituted tetrahydrocarbazole derivatives.
Applications De Recherche Scientifique
3-(chloromethyl)-2,3,4,9-tetrahydro-1H-Carbazole has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is explored for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(chloromethyl)-2,3,4,9-tetrahydro-1H-Carbazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydrocarbazole: Lacks the chloromethyl group but shares the core structure.
3-Methyl-1,2,3,4-tetrahydrocarbazole: Similar structure with a methyl group instead of a chloromethyl group.
3-Bromomethyl-1,2,3,4-tetrahydrocarbazole: Contains a bromomethyl group instead of a chloromethyl group.
Uniqueness: 3-(chloromethyl)-2,3,4,9-tetrahydro-1H-Carbazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through substitution reactions. This makes it a versatile intermediate in organic synthesis and pharmaceutical research .
Propriétés
Formule moléculaire |
C13H14ClN |
|---|---|
Poids moléculaire |
219.71 g/mol |
Nom IUPAC |
3-(chloromethyl)-2,3,4,9-tetrahydro-1H-carbazole |
InChI |
InChI=1S/C13H14ClN/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-4,9,15H,5-8H2 |
Clé InChI |
GDPFKHACSCWJMM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(CC1CCl)C3=CC=CC=C3N2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













